Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine

Übersicht

Beschreibung

Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine: is a synthetic compound used primarily in proteomics research. It has a molecular formula of C59H65NO5 and a molecular weight of 868.15 . This compound is notable for its complex structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) group, a benzoyl group, and a triphenylmethyl (trityl) group attached to an erythro-sphingosine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine typically involves multiple steps, including the protection and deprotection of functional groups, as well as coupling reactions. The general synthetic route can be summarized as follows:

Protection of the Sphingosine Backbone: The erythro-sphingosine backbone is first protected using a triphenylmethyl (trityl) group to prevent unwanted reactions at the amine group.

Introduction of the Benzoyl Group: The hydroxyl group on the sphingosine backbone is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

Fmoc Protection:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under basic conditions.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Deprotected amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is used in the synthesis of complex organic molecules, serving as a building block in peptide synthesis.

Biology: In biological research, this compound is used to study sphingolipid metabolism and its role in cellular signaling pathways.

Industry: In the industrial sector, it is used in the production of specialized chemicals and materials, including advanced polymers and coatings.

Wirkmechanismus

The mechanism of action of Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine involves its interaction with specific molecular targets in the cell. The compound can modulate sphingolipid metabolism, affecting pathways involved in cell growth, differentiation, and apoptosis. The Fmoc group allows for easy attachment to peptides and proteins, facilitating the study of protein-lipid interactions.

Vergleich Mit ähnlichen Verbindungen

Fmoc-sphingosine: Lacks the benzoyl and triphenylmethyl groups, making it less complex.

Benzoyl-sphingosine: Does not have the Fmoc and triphenylmethyl groups.

Triphenylmethyl-sphingosine: Missing the Fmoc and benzoyl groups.

Uniqueness: Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is unique due to its combination of protective groups, which allows for selective functionalization and complex synthesis. This makes it a versatile tool in both chemical and biological research.

Biologische Aktivität

Fmoc-3-benzoyl-1-triphenylmethyl-erythro-sphingosine is a synthetic sphingolipid derivative that has garnered attention due to its potential biological activities, particularly in the context of cell signaling and cancer research. This compound is characterized by its unique structural features, which include an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, a benzoyl moiety, and a triphenylmethyl group. These modifications enhance its stability and biological interactions.

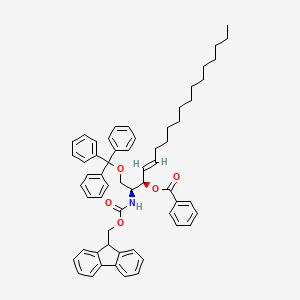

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a sphingosine backbone, which is critical for its biological functions.

Research indicates that this compound exhibits multiple biological activities through various mechanisms:

- Inhibition of Protein Kinase C (PKC) : The compound acts as a selective inhibitor of PKC activity, which plays a crucial role in cell proliferation and survival pathways. This inhibition can lead to reduced cell growth in certain cancer types .

- Modulation of Sphingolipid Metabolism : Sphingolipids are vital components of cellular membranes and play significant roles in signaling pathways. Fmoc derivatives can influence the metabolism of sphingolipids, potentially affecting apoptosis and cell differentiation .

- Extracellular Vesicle Biogenesis : Sphingolipids are implicated in the formation and function of extracellular vesicles (EVs). The modulation of sphingolipid levels by compounds like this compound may affect EV biogenesis and their subsequent biological effects on target cells .

Biological Activity Data

A summary of biological activity findings related to this compound is presented in the table below:

| Biological Activity | Effect | Reference |

|---|---|---|

| PKC Inhibition | Reduced proliferation in cancer cells | |

| Sphingolipid Metabolism | Altered apoptosis and differentiation | |

| EV Biogenesis | Modulated release and cargo sorting |

Case Studies

Several studies have investigated the effects of Fmoc derivatives on various cell lines:

- Breast Cancer Cell Lines : In vitro studies demonstrated that treatment with this compound led to a significant decrease in the viability of breast cancer cell lines, indicating its potential as an anticancer agent.

- Neuroblastoma Models : Research has shown that this compound can induce apoptosis in neuroblastoma cells, suggesting its utility in treating neuroblastoma through modulation of sphingolipid pathways.

Eigenschaften

IUPAC Name |

[(E,2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-trityloxyoctadec-4-en-3-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H65NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-26-43-56(65-57(61)46-31-18-14-19-32-46)55(60-58(62)63-44-54-52-41-29-27-39-50(52)51-40-28-30-42-53(51)54)45-64-59(47-33-20-15-21-34-47,48-35-22-16-23-36-48)49-37-24-17-25-38-49/h14-43,54-56H,2-13,44-45H2,1H3,(H,60,62)/b43-26+/t55-,56+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKRHFDEJQUAFS-RDNJYIFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H65NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70747814 | |

| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

868.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676485-57-7 | |

| Record name | (2S,3R,4E)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-(triphenylmethoxy)octadec-4-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70747814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.